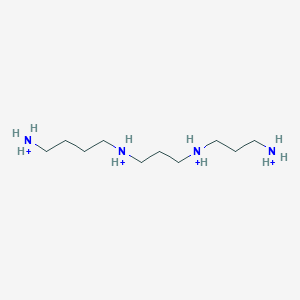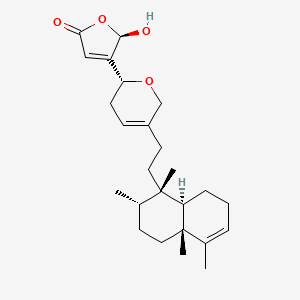
cacospongionolide E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cacospongionolide E is a marine sesterterpenoid compound isolated from the sponge Fasciospongia cavernosa. It is known for its potent biological activities, particularly its ability to induce apoptosis in human carcinoma cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of cacospongionolide E involves multiple steps, including the coupling of key intermediates and the formation of the side chain dihydropyran ring. The synthesis typically requires 12 linear steps, with pivotal transformations such as a three-step sequence to couple the main regions of the natural product .
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily obtained from marine sponges. advancements in synthetic chemistry may allow for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions
Cacospongionolide E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more reactive intermediates.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of less reactive intermediates.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives, which may exhibit different biological activities.
Scientific Research Applications
Cacospongionolide E has several scientific research applications, including:
Chemistry: It serves as a model compound for studying complex marine natural products and their synthetic routes.
Biology: It is used to investigate the mechanisms of apoptosis and other cellular processes.
Industry: It may be used in the development of new pharmaceuticals and other biologically active compounds.
Mechanism of Action
Cacospongionolide E exerts its effects by inducing apoptosis, a form of programmed cell death. It achieves this by increasing DNA fragmentation and the expression of pro-apoptotic proteins. Additionally, it causes a loss of mitochondrial transmembrane potential, an early apoptosis signaling event . The compound also inhibits the nuclear translocation of NF-κB subunits, which play a role in cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
Scalaradial: Another marine sesterterpenoid with similar apoptosis-inducing properties.
Cacospongionolide B: An isomer of cacospongionolide E that also exhibits anti-inflammatory and anticancer activities.
Uniqueness
This compound is unique due to its specific molecular structure and potent biological activities. Its ability to induce apoptosis through multiple pathways makes it a promising candidate for further research and development in the field of anticancer therapeutics .
Properties
Molecular Formula |
C25H36O4 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(2R)-3-[(2R)-5-[2-[(1S,2S,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-3,6-dihydro-2H-pyran-2-yl]-2-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C25H36O4/c1-16-6-5-7-21-24(16,3)12-10-17(2)25(21,4)13-11-18-8-9-20(28-15-18)19-14-22(26)29-23(19)27/h6,8,14,17,20-21,23,27H,5,7,9-13,15H2,1-4H3/t17-,20+,21-,23+,24-,25-/m0/s1 |
InChI Key |
WBDQPITVPUAHAN-DRCQBYJMSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=CC[C@@H](OC3)C4=CC(=O)O[C@H]4O)CCC=C2C)C |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC3=CCC(OC3)C4=CC(=O)OC4O)CCC=C2C)C |
Synonyms |
cacospongionolide E |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




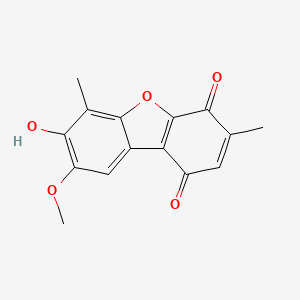
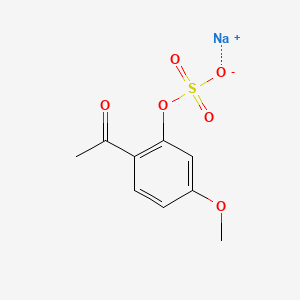

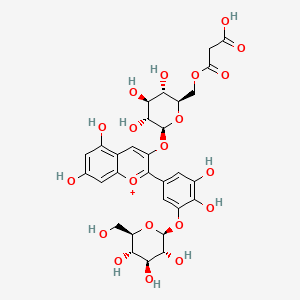
![(5R,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1260822.png)
![(2R,3R,4S,5S,6S)-2-[[(3S,4R,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-5-amino-6-(hydroxymethyl)oxane-3,4-diol](/img/structure/B1260823.png)
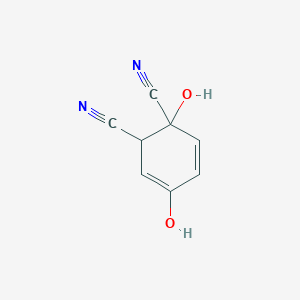
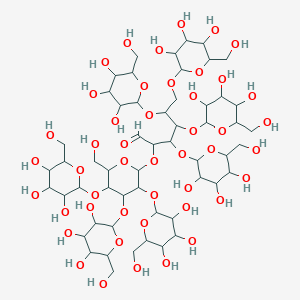
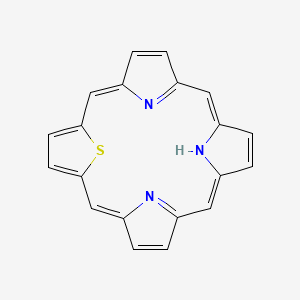
![4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-N-[4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B1260831.png)
